pKa Difference: 4-Quinuclidinol is Significantly Less Basic than 3-Quinuclidinol
1-Azabicyclo[2.2.2]octan-4-ol exhibits a predicted pKa of 9.07±0.20, whereas its positional isomer 3-quinuclidinol has a predicted pKa of 14.75±0.20 [1]. This 5.68-unit difference indicates that the 4‑hydroxy compound is substantially less basic, a consequence of the inductive electron‑withdrawing effect of the 4‑substituent through the rigid bicyclic framework. This lower basicity influences solubility, salt formation, and reactivity under acidic or neutral conditions.
| Evidence Dimension | pKa (basic strength of amine) |
|---|---|
| Target Compound Data | 9.07 ± 0.20 (predicted) |
| Comparator Or Baseline | 3‑Quinuclidinol (CAS 1619‑34‑7): pKa 14.75 ± 0.20 (predicted) |
| Quantified Difference | 5.68 pKa units (approx. 4.8×10⁵‑fold difference in Kb) |
| Conditions | ACD/Labs predicted values, 25 °C |
Why This Matters
For procurement decisions, the lower pKa of 1-azabicyclo[2.2.2]octan-4-ol dictates different handling, storage, and reaction conditions—particularly when working with acid‑sensitive substrates or in formulations requiring precise pH control.
- [1] ChemicalBook. 3‑Quinuclidinol (pKa 14.75±0.20). View Source
